4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline
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Overview
Description
4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline typically involves the cyclocondensation of 2-chloro-3-methylquinoxaline with sodium azide. This reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile . The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the tetrazolo[1,5-a]quinoxaline ring system.
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition: The tetrazole moiety can engage in cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cycloaddition: Dipolarophiles such as alkenes or alkynes in the presence of a suitable catalyst can facilitate cycloaddition reactions.
Major Products Formed
Nucleophilic Substitution: Substituted tetrazolo[1,5-a]quinoxalines with various functional groups at the 4-position.
Oxidation: Oxidized derivatives of tetrazolo[1,5-a]quinoxaline.
Cycloaddition: Cycloadducts with diverse structural motifs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline can be compared with other similar compounds such as:
4-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Shares a similar core structure but differs in the substitution pattern.
7-Chloro-4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline: Another derivative with distinct biological activities.
Quinoxaline: The parent compound with a simpler structure and a wide range of applications.
Properties
CAS No. |
61148-34-3 |
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Molecular Formula |
C9H6ClN5 |
Molecular Weight |
219.63 g/mol |
IUPAC Name |
4-chloro-6-methyltetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H6ClN5/c1-5-3-2-4-6-7(5)11-8(10)9-12-13-14-15(6)9/h2-4H,1H3 |
InChI Key |
JEZWVNHAMAFPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N3C(=NN=N3)C(=N2)Cl |
Origin of Product |
United States |
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